molecular formula C4H6N4OS B055001 2-Hydrazinyl-1,3-thiazole-4-carboxamide CAS No. 119935-85-2

2-Hydrazinyl-1,3-thiazole-4-carboxamide

Cat. No. B055001
CAS RN: 119935-85-2
M. Wt: 158.18 g/mol
InChI Key: RRXJQUWENJSIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-1,3-thiazole-4-carboxamide, also known as HTCA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HTCA is a thiazole derivative that possesses a hydrazine functional group and a carboxamide moiety. The compound has been found to possess diverse biological activities, including anticancer, antitubercular, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1,3-thiazole-4-carboxamide is not fully understood. However, studies have suggested that the compound exerts its biological activities by inhibiting various enzymes and proteins involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Moreover, this compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to possess diverse biochemical and physiological effects. The compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been found to possess antibacterial activity by disrupting the bacterial cell membrane and inhibiting protein synthesis. Additionally, this compound has been reported to possess antitubercular activity by inhibiting the growth of Mycobacterium tuberculosis.

Advantages and Limitations for Lab Experiments

2-Hydrazinyl-1,3-thiazole-4-carboxamide has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Moreover, this compound has been found to possess diverse biological activities, making it a potential drug candidate for various diseases. However, the limitations of this compound include its poor solubility in water and its potential toxicity at high doses.

Future Directions

For 2-Hydrazinyl-1,3-thiazole-4-carboxamide include the modification of the compound to improve its solubility and bioavailability, the elucidation of its mechanism of action, and the exploration of its potential as a drug candidate for various diseases.

Synthesis Methods

The synthesis of 2-Hydrazinyl-1,3-thiazole-4-carboxamide involves the reaction of thiosemicarbazide and ethyl acetoacetate in the presence of acetic acid. The product obtained is then treated with hydrazine hydrate to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a cost-effective and scalable process.

Scientific Research Applications

2-Hydrazinyl-1,3-thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in inhibiting the growth of cancer cells, including breast, lung, and colon cancer. Moreover, this compound has been found to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, this compound has been reported to possess antitubercular activity against Mycobacterium tuberculosis, making it a potential drug candidate for the treatment of tuberculosis.

properties

CAS RN

119935-85-2

Molecular Formula

C4H6N4OS

Molecular Weight

158.18 g/mol

IUPAC Name

2-hydrazinyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C4H6N4OS/c5-3(9)2-1-10-4(7-2)8-6/h1H,6H2,(H2,5,9)(H,7,8)

InChI Key

RRXJQUWENJSIMK-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)NN)C(=O)N

Canonical SMILES

C1=C(N=C(S1)NN)C(=O)N

synonyms

4-Thiazolecarboxamide,2-hydrazino-(9CI)

Origin of Product

United States

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